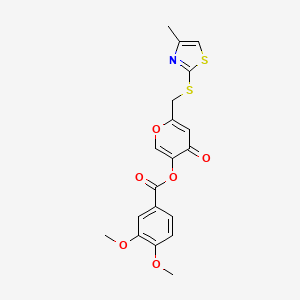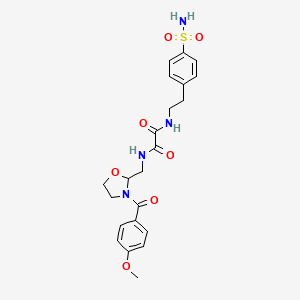
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Comprehensive Analysis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from different carboxylic acids or hydrazides and proceeding through the formation of intermediates such as Schiff's bases, followed by cyclization and further functionalization. For example, the synthesis of 1,3,4-oxadiazole derivatives is described, which involves the reaction of benzofuran carboxylic acid with ethyl 3-aryl-1H-pyrazole-5-carboxylate . Another synthesis pathway includes the reaction of fluorinated chalcones with hydrazine derivatives to yield pyrazolines, which can be oxidized to pyrazoles . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as IR, NMR, and HRMS. X-ray diffraction analysis has been employed to elucidate the spatial structure of specific compounds, which is crucial for understanding the relationship between structure and activity . The molecular structure analysis of the compound of interest would likely follow similar methodologies to confirm its identity and purity.
Chemical Reactions Analysis
The papers describe the reactivity of similar heterocyclic compounds, including their ability to undergo oxidation. For instance, pyrazolines can be oxidized to pyrazoles using iodobenzene diacetate . The chemical reactivity of the compound would depend on its functional groups and could involve reactions typical for thiazoles, pyrans, and esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their absorption and emission spectra, have been investigated. These properties are influenced by the substituents on the aromatic rings and the solvent polarity . The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate would also be expected to exhibit specific optical properties that could be studied using UV-vis and fluorescence spectroscopy. Additionally, the solubility, melting point, and stability of the compound would be important physical properties to analyze.
Scientific Research Applications
Synthesis and Characterization
Research efforts have focused on the synthesis and characterization of compounds with structural similarities or related functional groups, contributing to a deeper understanding of their chemical and physical properties. For example, the synthesis and spectroscopic characterization of Schiff bases tethered 1,2,4-triazole and pyrazole rings have been explored, with studies delving into their reactivity through DFT calculations, molecular dynamics simulations, and their biological evaluation including antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019). This research provides a foundation for understanding the reactive properties and potential applications of structurally complex molecules.
Biological Evaluation
The antibacterial activity and mechanism of action of 1,3,4-oxadiazole thioether derivatives have been investigated, revealing their inhibitory effects against Xanthomonas oryzae pv. oryzae and their potential as lead compounds for further development (Song et al., 2017). Similarly, compounds like 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, highlighting the potential of such molecules in addressing microbial resistance (Palkar et al., 2017).
Antioxidant and Antihyperglycemic Agents
Several studies have synthesized and evaluated the antioxidant and antihyperglycemic activities of novel compounds. For instance, novel 1H-3-Indolyl derivatives have been designed as significant antioxidants, with their efficacy tested against ROS and their potential as cytochrome c peroxidase inhibitors explored (Aziz et al., 2021). Additionally, compounds derived from naturally occurring visnagin have been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities, further emphasizing the diverse biological activities of these molecules (El-Sawy et al., 2014).
properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S2/c1-11-9-27-19(20-11)28-10-13-7-14(21)17(8-25-13)26-18(22)12-4-5-15(23-2)16(6-12)24-3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWEBKAYQVADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2525799.png)


![benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2525803.png)

![Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2525806.png)
![Methyl 4,5-dimethoxy-2-(3-phenylbenzo[c]isoxazole-5-carboxamido)benzoate](/img/structure/B2525808.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2525810.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide](/img/structure/B2525812.png)
![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2525815.png)

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2525817.png)
![N-[(2S)-1-[4-(2-Acetyl-1-methylimidazol-4-yl)phenyl]-3-[[2-(dimethylamino)acetyl]amino]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B2525819.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)